Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxyaniline group, a thiazole ring, and an ethyl ester functional group.
Preparation Methods
The synthesis of Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of 4-ethoxyaniline with a thiazole derivative under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thiazole ring or the ethoxyaniline group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the ester or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyaniline group or the thiazole ring. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent.
Biological Research: It is used in studies investigating the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring and ethoxyaniline group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
4-Ethylaniline: This compound shares the ethoxyaniline group but lacks the thiazole ring, resulting in different biological activities.
α-Aminophosphonates: These compounds also contain thiazole moieties and are studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H16N2O3S. Its structure features an ethoxy group attached to a phenyl ring, which is crucial for its biological interactions. The thiazole ring contributes to the compound's reactivity and biological profile.
Property | Value |
---|---|
Molecular Weight | 280.34 g/mol |
Solubility | Soluble in ethanol |
Melting Point | Not specified |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have shown that thiazoles can modulate key signaling pathways involved in cancer cell survival, such as the Bcl-2 family proteins .
- Case Study : A study conducted on human glioblastoma U251 cells revealed that derivatives of thiazole exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The presence of substituents on the phenyl ring was found to enhance cytotoxicity .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains.
- Research Findings : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are common among thiazole derivatives.
- Mechanism : It is hypothesized that the compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following points summarize key findings from SAR studies related to this compound:
- Substituent Effects : The ethoxy group on the aniline moiety enhances solubility and bioavailability.
- Thiazole Ring Importance : The thiazole core is essential for maintaining biological activity; modifications can lead to loss of efficacy.
- Phenyl Ring Modifications : Alterations on the phenyl ring can significantly affect cytotoxicity and selectivity towards cancer cells .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-19-12-8-6-11(7-9-12)16-15-17-13(10(3)21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXJSXRQUTYJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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